molecular formula C9H10BrNO3 B2593820 Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate CAS No. 401792-84-5

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate

Cat. No.: B2593820
CAS No.: 401792-84-5
M. Wt: 260.087
InChI Key: AAORRBUSFSJIDQ-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the 5-position, a methoxy group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of Methyl 6-methoxy-pyridine-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridine derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chloromethyl)-6-methoxy-pyridine-2-carboxylate
  • Methyl 5-(iodomethyl)-6-methoxy-pyridine-2-carboxylate
  • Methyl 5-(hydroxymethyl)-6-methoxy-pyridine-2-carboxylate

Uniqueness

Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions

Properties

IUPAC Name

methyl 5-(bromomethyl)-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-6(5-10)3-4-7(11-8)9(12)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAORRBUSFSJIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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